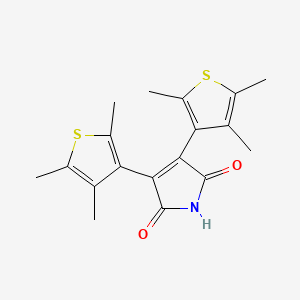

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Description

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide (CAS: 220191-36-6) is a maleimide derivative featuring two 2,4,5-trimethyl-3-thienyl substituents on the maleimide ring. Its molecular formula is C₁₈H₁₉NO₂S₂, with a molecular weight of 345.48 g/mol and a purity typically exceeding 96% . Structurally, it belongs to the diarylethene class, characterized by photochromic properties that enable reversible isomerization under light exposure . The compound is synthesized from its precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS: 112440-47-8), through cyclization reactions . Applications span organic electronics, photochromic materials, and biochemical research due to its unique electronic and steric profile .

Propriétés

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCQTZIDIVCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621648 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220191-36-6 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Reaction of Maleimide with 2,4,5-Trimethylthiophene Derivatives

The most common and direct approach to prepare 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide involves the reaction of maleimide or maleic anhydride derivatives with 2,4,5-trimethylthiophene or its functionalized derivatives.

Step 1: Preparation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

This intermediate is synthesized by coupling maleic anhydride with 2,4,5-trimethylthiophene derivatives under controlled conditions. The reaction typically proceeds via electrophilic substitution or cross-coupling methods to attach the thiophene rings to the maleic framework.Step 2: Cyclization to Maleimide

The maleic anhydride intermediate is then converted to the maleimide by reaction with ammonia or amines, often under reflux conditions with dehydrating agents or in the presence of triethylamine as a base. This step forms the imide ring, completing the maleimide structure.-

- Refluxing 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with m-aminophenol and triethylamine in toluene for 24 hours with a Dean-Stark apparatus to remove water and drive the cyclization.

- Purification by column chromatography yields the maleimide as a crystalline powder with high purity (≥97%).

Alternative Routes Involving Preformed Maleimides and Organometallic Reagents

Grignard Reaction Approach:

Preformed maleimides such as 2,3-dibromomaleimide can be reacted with organometallic reagents derived from 2,4,5-trimethylthiophene (e.g., Grignard reagents) to introduce the thiophene substituents at the 2,3-positions of the maleimide ring. This method allows for selective mono- or bis-substitution depending on reaction conditions and solvents.Solvent Effects:

The choice of solvent (ether/benzene, toluene, THF) significantly influences the product distribution between mono- and bis-substituted maleimides, enabling control over the substitution pattern.

Research Findings and Analytical Data

Yield and Purity:

The cyclization of the maleic anhydride intermediate with amines typically yields the maleimide product in high yields (up to 97%) and high purity (≥97% by HPLC).Characterization:

The structure and purity are confirmed by standard spectroscopic methods including:Stability and Storage:

The compound is stable as a crystalline powder and should be stored at low temperatures (-20 °C to -80 °C) to maintain stability over extended periods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Maleic anhydride + 2,4,5-trimethylthiophene derivatives + amine (e.g., m-aminophenol) | Reflux in toluene with triethylamine, Dean-Stark apparatus | Up to 97% | High purity, straightforward cyclization |

| Grignard reaction with 2,3-dibromomaleimide | Organomagnesium thiophene derivatives, solvents (toluene, THF) | 60-70% | Solvent-dependent selectivity for mono- or bis-substitution |

| Cross-coupling (Suzuki) (related derivatives) | Maleimide triflate + thiophene boronic acid, Pd catalyst | ~55% | Potential alternative route, less common |

Analyse Des Réactions Chimiques

Photochromic Electrocyclic Reactions

BTTM exhibits reversible photochromic behavior due to its diarylethene structure. Upon UV irradiation (365 nm), the open-ring isomer undergoes a 6π-electrocyclic reaction to form the closed-ring isomer. Visible light (525 nm) reverses this process .

Key Observations:

-

Absorption Spectra Shifts :

Isomer λ_max (nm) Extinction Coefficient (M⁻¹cm⁻¹) Open-ring 300 1.2 × 10⁴ Closed-ring 550 8.5 × 10³ -

Thermal Stability :

The closed-ring isomer shows thermal stability up to 160°C, with an activation energy barrier of 28.5 kcal/mol for cycloreversion . -

Photo-Control of Crystallinity :

UV irradiation suppresses cold crystallization of the open-ring isomer, while visible light restores crystallinity .

Thiol-Michael Addition Reactions

The maleimide group in BTTM undergoes thiol-Michael addition with thiol-containing compounds (e.g., peptides, proteins), forming stable thioether linkages .

Reaction Conditions and Efficiency:

| Parameter | Optimal Value | Conjugation Efficiency |

|---|---|---|

| pH | 7.0–7.4 | 84% (cRGDfK peptide) |

| Molar Ratio (Maleimide:Thiol) | 2:1 | 58% (11A4 nanobody) |

| Reaction Time | 30 min – 2 h | Room Temperature |

Retro-Michael Reaction :

Under reducing conditions (e.g., 10 mM glutathione), the thioether adduct undergoes retro-Michael cleavage, restoring the maleimide group .

Synthetic Cross-Coupling Reactions

BTTM is synthesized via Stille coupling , where 3,4-dibromo-N-octylmaleimide reacts with 2-(tributylstannyl)thiophene derivatives in the presence of Pd(PPh₃)₂Cl₂ .

Reaction Pathway:

- Bromination of maleic anhydride with Br₂/AlCl₃ yields dibromo-maleic anhydride.

- Imidization with octylamine forms 3,4-dibromo-N-octylmaleimide.

- Stille coupling with stannylated thiophenes produces BTTM .

Yield : ~90% after silica gel chromatography .

Thermal Cycloreversion Kinetics

The closed-ring isomer reverts to the open-ring form via thermal pathways. Arrhenius analysis reveals:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 28.5 kcal/mol |

| Half-Life (25°C) | >10 years |

Solvent-Dependent Reactivity

BTTM’s photochromic efficiency varies with solvent polarity:

| Solvent | Quantum Yield (Φ_open→closed) |

|---|---|

| Hexane | 0.62 |

| Ethyl Acetate | 0.58 |

| Acetonitrile | 0.45 |

Applications De Recherche Scientifique

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide has several scientific research applications, including:

Photochromic Materials: Due to its photochromic properties, it is used in the development of light-sensitive materials for optical data storage and photo-switchable devices.

Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

Biological Studies: It is used as a probe in biological studies to investigate protein-ligand interactions and other biochemical processes.

Chemical Sensors: The compound is employed in the fabrication of chemical sensors for detecting various analytes.

Mécanisme D'action

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible structural change between its open and closed forms. This photoisomerization process is driven by the absorption of photons, leading to changes in the electronic structure and optical properties of the compound. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the thiophene rings and the maleimide core.

Comparaison Avec Des Composés Similaires

Table 1: Inhibitory Potency (IC₅₀) of Selected Maleimides

- Substituent Effects : Bulky thienyl groups in the target compound may limit enzyme binding compared to smaller substituents (e.g., halogens or hydroxy groups), which enhance MGL inhibition .

- Spacer Influence: Compounds with phenyl rings spaced from the maleimide core (e.g., 1-benzylmaleimide) exhibit 3–7× lower IC₅₀ values than non-spaced analogues, suggesting steric hindrance in the target compound may reduce biochemical activity .

Activité Biologique

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide (BTTM) is a synthetic organic compound notable for its unique structural characteristics and diverse biological activities. This compound belongs to the class of diarylethene derivatives, which are known for their photochromic properties and potential applications in various fields including materials science and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of BTTM consists of two 2,4,5-trimethyl-3-thienyl groups attached to a maleimide core. This configuration imparts specific electronic properties that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2S2 |

| Molecular Weight | 290.45 g/mol |

| CAS Number | 220191-36-6 |

BTTM exhibits several biological activities primarily due to its ability to interact with various molecular targets. The mechanisms by which it exerts its effects include:

- Antioxidant Activity : BTTM has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Photoresponsive Properties : The compound undergoes reversible transformations upon exposure to light, which can be utilized in targeted drug delivery systems.

- Enzyme Inhibition : Preliminary studies suggest that BTTM may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

- Anticancer Activity :

- Photochromic Behavior :

-

Magnetic Properties :

- Investigations into the magnetic interactions of BTTM revealed that its closed-ring isomer exhibits strong anti-ferromagnetic properties, making it a candidate for studies in molecular magnetism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of BTTM's biological activity, it is essential to compare it with similar diarylethene compounds:

| Compound Name | Antioxidant Activity | Cytotoxicity | Photochromic Behavior |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1,2-Bis(2-thienyl)perfluorocyclopentene | Moderate | Low | Yes |

| 1,2-Bis(4-methoxyphenyl)perfluorocyclopentene | Low | High | Yes |

Applications in Research and Industry

BTTM's unique properties make it suitable for various applications:

- Drug Development : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer therapies.

- Material Science : The photochromic nature allows for the development of smart materials that can change properties upon light exposure.

- Sensors : Due to its fluorescence properties in the open-ring form, BTTM can be utilized in biosensors for detecting specific biomolecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via a multi-step cycloaddition or condensation reaction involving functionalized thiophene precursors. Key intermediates (e.g., substituted thienyl groups) are characterized using -NMR and -NMR to confirm regioselectivity. Purity is validated via HPLC (≥97% grade as per supplier specifications) and mass spectrometry (M.W.: 345.48 g/mol, CHNOS) . Differential Scanning Calorimetry (DSC) can detect impurities by identifying deviations from the expected melting point range.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous thiophene derivatives and MSDS guidelines:

- Use non-permeable gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of vapors (no acute toxicity data available, but structural analogs suggest potential respiratory irritation).

- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation, given the electron-rich thiophene rings .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound for enhanced electronic properties?

- Methodological Answer :

- Apply Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge transport behavior. Adjust substituents (e.g., methyl groups at 2,4,5-thienyl positions) to modulate bandgap and solubility.

- Validate predictions experimentally via UV-Vis spectroscopy (absorption edge) and cyclic voltammetry (redox potentials). Cross-reference with X-ray crystallography to confirm solid-state packing .

Q. What strategies resolve contradictions in photoluminescence data for this compound under varying solvent polarities?

- Methodological Answer :

- Perform solvatochromism studies in solvents of graded polarity (e.g., hexane to DMSO). Measure emission spectra and correlate with Reichardt’s ET(30) polarity scale.

- Use time-resolved fluorescence spectroscopy to distinguish between intrinsic emission and excimer formation.

- If discrepancies persist, conduct temperature-dependent studies to isolate thermal effects on aggregation .

Q. How does thermal stability impact its application in organic electronics, and what degradation mechanisms dominate at elevated temperatures?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) under N/air to identify decomposition onset temperatures.

- Couple with pyrolysis-GC/MS to detect volatile degradation products (e.g., sulfur oxides from thiophene ring cleavage).

- For device integration, use accelerated aging tests (85°C/85% RH) and monitor performance metrics (e.g., charge mobility in OFETs) to correlate stability with operational lifetime .

Methodological Challenges and Solutions

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns, and how can this be addressed?

- Methodological Answer :

- Splitting may arise from restricted rotation around the maleimide-thiophene bond or paramagnetic impurities.

- Use variable-temperature NMR to confirm rotational barriers. For impurity interference, pre-purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How can researchers design experiments to probe its potential as a non-fullerene acceptor in organic photovoltaics?

- Methodological Answer :

- Fabricate bilayer heterojunctions with donor polymers (e.g., P3HT) and measure external quantum efficiency (EQE) .

- Compare with space-charge-limited current (SCLC) measurements to determine electron mobility.

- Use atomic force microscopy (AFM) to assess film morphology and correlate with device efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.